5-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Description
5-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a polycyclic heterocyclic compound featuring a dihydro-2H-pyrrolo[3,4-d]isoxazole-dione core. This structure is substituted at three positions:
- Position 2: A phenyl group.
- Position 3: A 4-fluorophenyl group, introducing electron-withdrawing and hydrophobic characteristics.
- Position 5: A 4-ethoxyphenyl group, contributing electron-donating properties via the ethoxy substituent.
The compound’s molecular formula is inferred as C₃₁H₂₄FN₃O₄, with an estimated molecular weight of 533.54 g/mol.
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c1-2-31-20-14-12-18(13-15-20)27-24(29)21-22(16-8-10-17(26)11-9-16)28(32-23(21)25(27)30)19-6-4-3-5-7-19/h3-15,21-23H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDHLEJEAVKJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 394.43 g/mol. The compound features a unique isoxazole structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN2O3 |
| Molecular Weight | 394.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the ethoxy and fluorophenyl groups enhances its lipophilicity, potentially improving membrane permeability and interaction with intracellular targets.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, modulating cellular responses.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties by scavenging free radicals.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrrolo[3,4-d]isoxazole derivatives. For instance:
- In vitro Cytotoxicity : Compounds similar to 5-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and B16 (melanoma). IC50 values for related compounds ranged from 0.83 μM to 11.35 μM depending on the substituents present on the phenyl rings .
Antimicrobial Activity
Research has indicated that isoxazole derivatives possess antimicrobial properties:
- Antileishmanial Activity : A study on isoxazole derivatives demonstrated that compounds with ortho-substituted phenyl rings exhibited better activity against Leishmania donovani than their para-substituted counterparts. This suggests that structural modifications can significantly influence biological efficacy .
Case Studies
- Case Study on Anticancer Properties :
- Case Study on Antimicrobial Effects :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the pyrrolo[3,4-d]isoxazole-dione family, which is characterized by fused bicyclic systems. Below is a detailed comparison with structurally analogous derivatives (Table 1 and analysis).
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with chlorophenyl (electron-withdrawing) in analogs . Ethoxy enhances solubility in polar solvents compared to halogenated derivatives. 4-Fluorophenyl (target) vs. dimethylaminophenyl (analogs): Fluorine’s electronegativity increases metabolic stability, while dimethylamino groups enhance π-π stacking in materials science .
Steric and Conformational Influences :
- The planar conformation observed in isostructural analogs (e.g., ’s fluorophenyl derivatives) suggests that substituent orientation (e.g., perpendicular fluorophenyl in ) affects crystallinity and packing .
- o-Tolyl substitution in introduces steric hindrance, reducing reactivity compared to the target’s unhindered phenyl group .
Preparation Methods
Formation of the Isoxazole Core
The pyrrolo[3,4-d]isoxazole scaffold is typically synthesized through ketone addition reactions. In a representative procedure, a brominated chalcone derivative reacts with hydroxylamine hydrochloride in ethanol/water under reflux to form an oxime intermediate. Subsequent cyclization eliminates water, forming the isoxazole ring. For the target compound, 2,3-dibromo-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)propan-1-one serves as the starting material. Hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (10:1 v/v) at 80°C for 6 hours yields the isoxazole precursor with 42% isolated yield after column chromatography.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent System | Ethanol/Water (10:1) |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | 42% |
Diastereoselective Cyclization
The dihydrodione moiety is introduced via acid-catalyzed cyclization. Treating the isoxazole intermediate with concentrated HCl in tetrahydrofuran (THF) at 0°C induces ring contraction, forming the pyrrolidine-dione system. This step achieves 65% yield when using stoichiometric HCl, as excess acid promotes side reactions.
1,3-Dipolar Cycloaddition Strategies
Nitrile Oxide Dipolarophiles
A scalable route employs in situ-generated nitrile oxides reacting with N-substituted maleimides. For example, 4-ethoxyphenyl nitrile oxide (generated from hydroxamoyl chloride) undergoes [3+2] cycloaddition with N-(4-fluorophenyl)maleimide in toluene at 110°C. This method produces the target compound in 51% yield with high regioselectivity (>9:1).
Mechanistic Insights
Solvent and Catalyst Effects
Using Preyssler’s heteropolyacid catalyst (HPA-5) in acetonitrile improves yields to 58% by facilitating nitro group reduction and cyclization simultaneously. Polar aprotic solvents like DMF enhance reaction rates but reduce selectivity due to dipole-dipole interactions.
Catalytic Cyclization Methods
Lithium-Mediated Coupling
Lithium diisopropylamide (LDA) promotes deprotonation of β-keto esters, enabling annulation with aryl halides. A optimized protocol uses:
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from hours to minutes. Irradiating a mixture of hydroxylamine, chalcone, and HPA-5 in ethanol at 150 W for 15 minutes achieves 60% yield, avoiding column chromatography.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Chalcone Cyclization | 42 | 6 hours | Moderate | Lab-scale |
| 1,3-Dipolar Cycloaddition | 51–58 | 12 hours | High | Pilot-scale |
| Lithium-Mediated | 65 | 4 hours | Low | Lab-scale |
| Microwave-Assisted | 60 | 15 minutes | High | Industrial |
The lithium-mediated route offers the highest yield but faces challenges in handling pyrophoric reagents. Microwave synthesis balances speed and efficiency, making it suitable for industrial applications.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) reveals >95% purity for all methods. Impurities include unreacted chalcone (retention time: 4.2 min) and over-cyclized byproducts (retention time: 6.8 min).
Challenges and Optimization Opportunities
Q & A
Q. Answer :
- X-ray crystallography : Resolves stereochemistry and confirms dihydro-pyrrolo-isoxazole conformation (e.g., torsion angles between ethoxyphenyl and fluorophenyl groups) .
- NMR spectroscopy : Assign diastereotopic protons using - COSY and NOESY to verify spatial proximity of substituents .
Advanced : How to resolve ambiguities in crystallographic data for flexible substituents (e.g., ethoxy groups)? Answer : Perform restrained refinement with variable occupancy models or use low-temperature crystallography (100 K) to reduce thermal motion artifacts .
Basic: How do substituents (e.g., ethoxy, fluoro) influence biological activity?
Q. Answer :
- Fluorophenyl groups : Enhance lipophilicity and metabolic stability via C-F bond interactions with hydrophobic enzyme pockets .
- Ethoxyphenyl groups : Modulate solubility and π-π stacking with aromatic residues in target proteins. Compare activity against analogs with methoxy or methyl groups .
Advanced : What in silico methods predict substituent effects on target binding (e.g., COX-2 inhibition)? Answer : Use molecular docking (AutoDock Vina) paired with molecular dynamics simulations (GROMACS) to assess binding free energy () and hydrogen-bonding networks .
Basic: How to design experiments for optimizing reaction yields?
Answer : Apply a Box-Behnken design to test variables (temperature, solvent polarity, catalyst loading). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Solvent (DMF:H2O) | 9:1 | 1:1 |
| Catalyst (mol%) | 5 | 15 |
| Analyze via response surface methodology (RSM) to identify optimal conditions . |
Advanced : How to reconcile conflicting data on reaction selectivity under varying pH? Answer : Use multivariate analysis (e.g., PCA) to isolate pH-dependent variables. Validate with in situ FTIR monitoring to track intermediate formation .
Basic: How to address contradictions in antimicrobial activity data across studies?
Q. Answer :
- Standardize assays : Use CLSI guidelines for MIC determination against S. aureus and E. coli .
- Control variables : Compare solvent effects (DMSO vs. ethanol) on compound solubility and bacterial membrane penetration .
Advanced : How to validate target engagement when biochemical assays conflict with phenotypic data? Answer : Employ thermal shift assays (TSA) to confirm binding to putative targets (e.g., DNA gyrase) and correlate with whole-cell activity .
Basic: What computational tools model the compound’s reactivity in solution?
Q. Answer :
- Solvent effects : Use COSMO-RS to predict solvation free energy and polarity effects on cycloaddition kinetics .
- Reactivity indices : Calculate Fukui functions (Gaussian 09) to identify nucleophilic/electrophilic sites .
Advanced : How to integrate machine learning (ML) with experimental data for reaction condition prediction? Answer : Train ML models (e.g., random forests) on datasets of reaction yields, solvents, and catalysts. Use SHAP values to prioritize influential variables .
Basic: What safety protocols are critical for handling intermediates?
Q. Answer :
- Chlorination steps : Use fume hoods and Schlenk lines to contain Cl gas .
- Waste disposal : Quench reactive intermediates (e.g., nitrile oxides) with FeSO before disposal .
Advanced : How to assess thermal stability of intermediates pre-synthesis? Answer : Perform differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds (>150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
